

An In-depth Technical Guide to 1,2-Dilinoleoylglycerol-d5

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Compound of Interest

Compound Name: 1,2-Dilinoleoylglycerol-d5

Cat. No.: B15598824

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This technical guide provides a comprehensive overview of the physical characteristics, relevant signaling pathways, and analytical methodologies for **1,2-Dilinoleoylglycerol-d5**. This deuterated analog of **1,2-dilinoleoylglycerol** serves as an internal standard for mass spectrometry-based quantification of diacylglycerols (DAGs), a critical class of second messengers in cellular signaling.

Core Physical Characteristics

The following table summarizes the known physical and chemical properties of **1,2- Dilinoleoylglycerol-d5**. While some specific physical constants such as melting and boiling points are not readily available in the literature, the provided data is essential for its application in a laboratory setting.



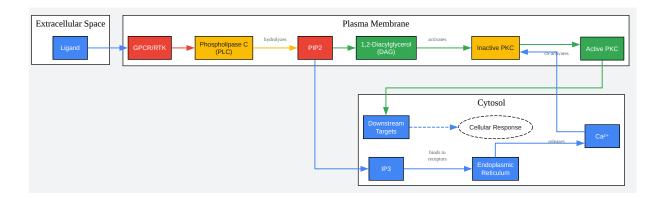
Property	Value
Chemical Formula	C39H63D5O5
Molecular Weight	622.0 g/mol (approx.)
Physical State	Solid
Purity	Typically >98%
Storage Temperature	-20°C
Solubility	Soluble in organic solvents such as ethanol, DMSO, and DMF.

Diacylglycerol Signaling Network

1,2-Diacylglycerols are pivotal second messengers generated at the plasma membrane following the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] Their primary role is to relay signals from the cell surface to the interior, modulating a wide array of cellular processes. The most well-characterized function of DAGs is the activation of Protein Kinase C (PKC) isoforms.[1][2][3]

The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the plasma membrane and subsequent activation. [4][5] Activated PKC then phosphorylates a multitude of downstream target proteins, leading to the regulation of gene expression, cell proliferation, differentiation, and survival. [5] Beyond PKC, the diacylglycerol signaling network includes other key effector proteins such as Protein Kinase D (PKD), Ras Guanine Nucleotide Releasing Proteins (RasGRPs), chimaerins, and Munc13s. [1][6][7] The metabolic fate of DAG is tightly controlled, primarily through its phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid, another important lipid second messenger. [2][6]





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Diacylglycerol Signaling Pathway.

Experimental Protocols: Quantification of Diacylglycerols by LC-MS/MS

The quantification of specific diacylglycerol species from biological samples is a challenging analytical task due to their low abundance and potential for isomeric confusion.[8] The use of a deuterated internal standard like **1,2-Dilinoleoylglycerol-d5** is crucial for accurate quantification. Below is a detailed methodology for the analysis of diacylglycerols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Cultured Cells

Effective sample preparation is critical for obtaining reliable and reproducible results.[9][10]

- Cell Harvesting:
 - Aspirate the culture medium from the cell culture plate.



- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Scrape the cells into a suitable volume of ice-cold PBS and transfer to a conical tube.
- Centrifuge at 1,000 x g for 5 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
- Lipid Extraction (Folch Method):
 - Resuspend the cell pellet in 1 mL of a chloroform:methanol (2:1, v/v) mixture.
 - Add a known amount of **1,2-Dilinoleoylglycerol-d5** as an internal standard.
 - Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
 - Add 0.2 mL of 0.9% NaCl solution and vortex for another minute.
 - Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
 - o Dry the lipid extract under a gentle stream of nitrogen.
 - Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

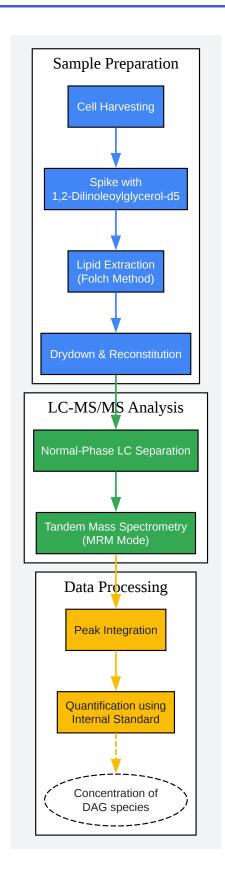
This protocol outlines a normal-phase LC separation coupled with tandem mass spectrometry for the analysis of diacylglycerol species.[11][12][13]

- Chromatographic Conditions:
 - Column: A silica-based normal-phase column (e.g., 2.1 mm x 150 mm, 1.7 μm particle size).



- Mobile Phase A: A non-polar solvent such as hexane or a mixture of isooctane and ethyl acetate.
- Mobile Phase B: A more polar solvent mixture, for example, isopropanol/acetonitrile/water.
- Gradient: A gradient from a low percentage of Mobile Phase B to a higher percentage to elute the different lipid classes. A typical gradient might start at 10% B and ramp up to 80% B over 20-30 minutes.
- Flow Rate: 0.2 0.3 mL/min.
- Column Temperature: 40-55°C.[12]
- Injection Volume: 2-10 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
 - Precursor and Product Ions: The precursor ion for 1,2-Dilinoleoylglycerol-d5 will be its
 [M+NH4]+ or [M+H]+ adduct. The product ions will correspond to the neutral loss of one of
 the linoleoyl fatty acid chains and the glycerol-d5 backbone. Specific transitions for the
 target analytes and the internal standard must be optimized.
 - Collision Energy: Optimized for each specific MRM transition.
 - Source Temperature: Typically around 400°C.[12]





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Experimental Workflow for DAG Analysis.



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